(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine
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Overview
Description
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine: is an organic compound with the molecular formula C10H13F3N2 . This compound features a trifluoromethyl group, an amino group, and a benzylamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine typically begins with commercially available starting materials such as benzylamine and 3-amino-1,1,1-trifluoropropan-2-ol.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amines or amides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines, amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
- (3-Amino-1,1,1-trifluoropropan-2-yl)(methyl)amine
- (3-Amino-1,1,1-trifluoropropan-2-yl)(ethyl)amine
- (3-Amino-1,1,1-trifluoropropan-2-yl)(phenyl)amine
Comparison:
- Uniqueness: (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is unique due to the presence of both a trifluoromethyl group and a benzylamine moiety, which imparts distinct chemical and physical properties compared to its analogs.
- Reactivity: The benzyl group can influence the compound’s reactivity, making it more suitable for specific applications in catalysis and drug development.
Properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)9(6-14)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQBRWKRJPPJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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